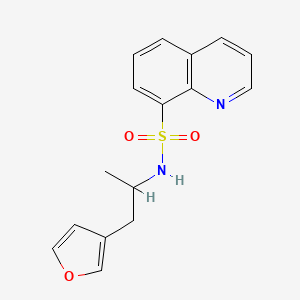
N-(1-(furan-3-yl)propan-2-yl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-3-yl)propan-2-yl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Modification Techniques
Efficient synthesis techniques for sulfonamide derivatives, including N-(quinolin-2-yl)sulfonamides, have been developed, leveraging intermolecular amidation processes under metal-free conditions. Such methods afford these compounds in satisfactory to excellent yields, indicating a broad scope for chemical modifications and applications in various scientific fields (Xiaoqiang Yu et al., 2017).
Antimicrobial Activity
A notable application of quinoline-sulfonamide derivatives is their potential as antimicrobial agents. Recent studies have synthesized new compounds exhibiting significant activity against Gram-positive bacteria, highlighting their role in addressing antibiotic resistance challenges (Dumitrela Diaconu et al., 2020).
Enzyme Inhibition
Quinolinyl sulfonamides have been identified as potent inhibitors of enzymes such as methionine aminopeptidase (MetAP), which play crucial roles in biological processes. Their inhibition mechanism, dependent on metal interaction, opens avenues for developing therapeutic agents targeting specific metabolic pathways (Min Huang et al., 2006).
Anticancer Potential
The anticancer activity of sulfonamide-containing compounds, through mechanisms such as carbonic anhydrase inhibition, has been extensively researched. Novel quinoline derivatives with a sulfonamide moiety have shown promising in vitro anticancer activities, suggesting their potential in cancer treatment strategies (M. Ghorab et al., 2009).
Anti-inflammatory and Analgesic Properties
Quinoline-based furanones and their nitrogen analogues, incorporating sulfonamide functionalities, have demonstrated significant anti-inflammatory and analgesic activities in vivo. These findings support their potential use in developing new therapeutic agents for inflammation and pain management (S. Khokra et al., 2015).
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12(10-13-7-9-21-11-13)18-22(19,20)15-6-2-4-14-5-3-8-17-16(14)15/h2-9,11-12,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERNPZUCGCNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-Dichlorophenoxy)methyl]-4-pyrazoline-3-one](/img/structure/B2568913.png)
![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)
![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2568918.png)
![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)
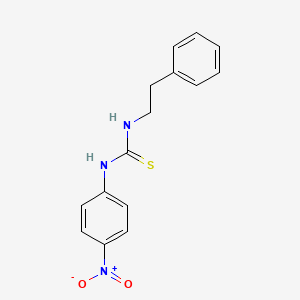
![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)
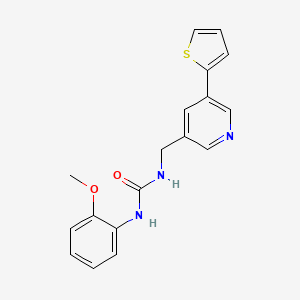
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)
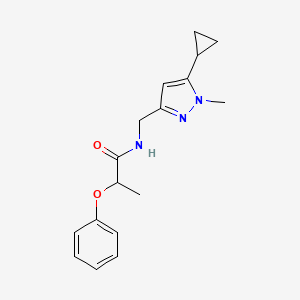
![4-[2-[4-Methyl-2-(oxolan-2-ylmethoxy)anilino]propyl]azetidin-2-one](/img/structure/B2568932.png)
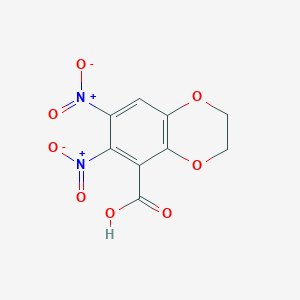
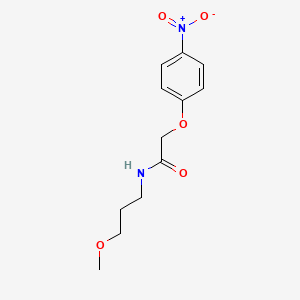
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)